[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 235173 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of molecular interactions and pathways.
Chemical Reactions Analysis
NSC 235173 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
NSC 235173 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and molecular interactions. In biology, it is employed in the investigation of cellular processes and signaling pathways. In medicine, NSC 235173 is explored for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 235173 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
NSC 235173 can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with analogous chemical structures or functional groups For example, compounds with similar molecular frameworks or those that interact with the same biological targets can be considered for comparison
Conclusion
NSC 235173 is a compound of significant interest in various scientific fields due to its unique properties and potential applications. Its preparation involves specific synthetic routes and reaction conditions, and it undergoes various chemical reactions. The compound has wide-ranging applications in chemistry, biology, medicine, and industry, and its mechanism of action involves interactions with specific molecular targets and pathways. Comparing NSC 235173 with similar compounds highlights its distinct characteristics and contributions to scientific research.
Properties
CAS No. |
51318-78-6 |
---|---|
Molecular Formula |
C34H30O18 |
Molecular Weight |
726.6 g/mol |
IUPAC Name |
[3,5-diacetyloxy-4-[3,5-diacetyloxy-4-(3,4,5-triacetyloxyphenoxy)phenoxy]phenyl] acetate |
InChI |
InChI=1S/C34H30O18/c1-15(35)43-23-9-28(46-18(4)38)33(29(10-23)47-19(5)39)52-25-13-30(48-20(6)40)34(31(14-25)49-21(7)41)51-24-11-26(44-16(2)36)32(50-22(8)42)27(12-24)45-17(3)37/h9-14H,1-8H3 |
InChI Key |
FXVSSYLCUMZXFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)OC2=CC(=C(C(=C2)OC(=O)C)OC3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.